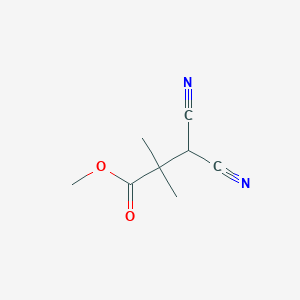
Methyl 3,3-dicyano-2,2-dimethylpropanoate
概述
描述
“Methyl 3,3-dicyano-2,2-dimethylpropanoate” is a chemical compound with the molecular formula C8H10N2O2 . It has a molecular weight of 166.18 g/mol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 3,3-dicyano-2,2-dimethylpropanoate” is 1S/C8H10N2O2/c1-8(2,7(11)12-3)6(4-9)5-10/h6H,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 3,3-dicyano-2,2-dimethylpropanoate” is a liquid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.科学研究应用
Anticancer Potential
Methyl 3,3-dicyano-2,2-dimethylpropanoate derivatives have shown significant potential in cancer treatment. Research has indicated that these compounds, particularly when synthesized as part of a series, exhibit inhibitory actions on specific cancer cells, such as colon cancer cells (HCT-116). These compounds have been found to selectively target cancerous cells without affecting normal, non-cancerous cells. The mechanism of action is believed to involve HDAC inhibition, a method increasingly recognized in cancer therapy. Notably, certain derivatives have demonstrated high efficacy, as evidenced by low IC50 values, indicating strong antiproliferative activity (Rayes et al., 2020).
Synthesis and Properties
The synthesis of methyl 3,3-dicyano-2,2-dimethylpropanoate and its derivatives involves a series of chemical reactions, including saponification, hydrazinolysis, and reactions with various nucleophiles. These methods lead to the production of compounds with potential anticancer properties. Additionally, the synthesis process has been optimized to achieve good yields in relatively short reaction times, highlighting the compound's practicality for research and potential therapeutic use (El-Rayes et al., 2019).
Applications in Material Science
Methyl 3,3-dicyano-2,2-dimethylpropanoate derivatives have applications beyond the medical field, including in material science. They have been utilized in the synthesis of polyurethanes containing nonlinear optical chromophores, demonstrating properties like high thermal stability and second-harmonic generation. These properties suggest potential applications in fields such as optical data storage and photonic devices (Lee & Park, 2002).
Novel Synthesis Methods
Innovative methods for synthesizing methyl 3,3-dicyano-2,2-dimethylpropanoate have been explored, including direct conversion from related aldehydes. This exploration of new synthesis pathways contributes to a better understanding of the compound's properties and potential applications in various fields (Cheng-fan, 2001).
Odor Thresholds and Sensory Properties
Research has also been conducted on the odor thresholds of branched esters, including methyl 2,2-dimethylpropanoate. Understanding these sensory properties is crucial for applications in the food and fragrance industries. It has been found that branched esters generally have lower odor thresholds than their straight-chain counterparts, which could influence their use in flavor and fragrance formulations (Takeoka et al., 1995).
安全和危害
属性
IUPAC Name |
methyl 3,3-dicyano-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-8(2,7(11)12-3)6(4-9)5-10/h6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZDXMJBQNTYIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C#N)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3-dicyano-2,2-dimethylpropanoate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate](/img/structure/B1458426.png)
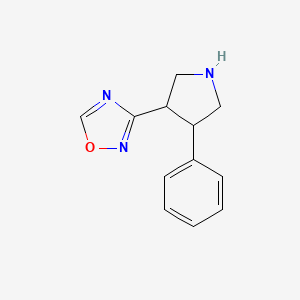
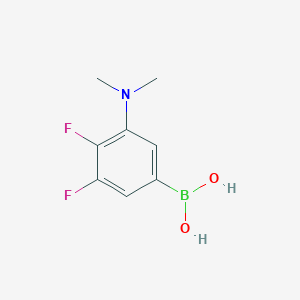
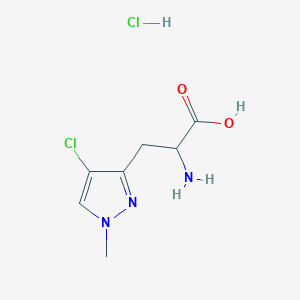
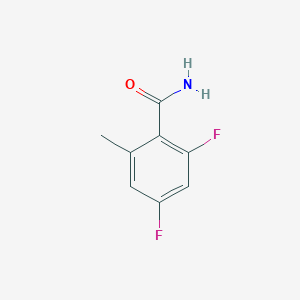
![1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1458435.png)
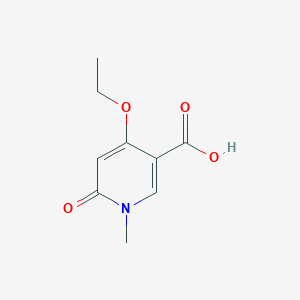
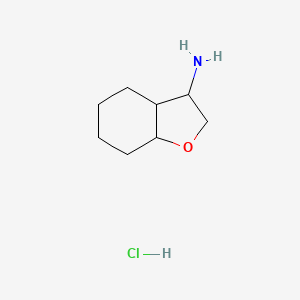
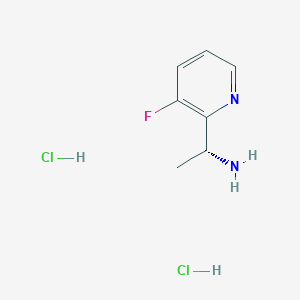
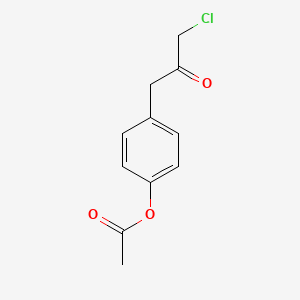
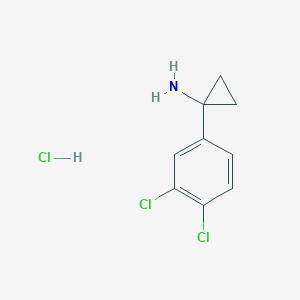
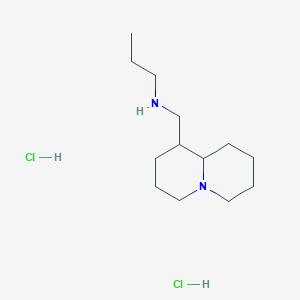
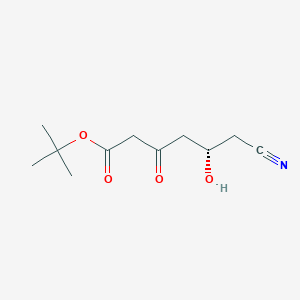
![tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1458447.png)